6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine
説明
6-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amine group. The compound’s structure combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) with a difluoromethyl group at position 6 and a methyl group at position 2. The benzodioxin subunit is a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug candidates .
特性
IUPAC Name |
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-7,14H,4-5H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLKPUVOLQCRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its structure incorporates a difluoromethyl group and a benzodioxin moiety, which may contribute to its unique pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Its IUPAC name is 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine.
Antitumor Properties
Research indicates that compounds similar to 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine exhibit significant antitumor activity. For instance, a study highlighted that a related compound selectively inhibited the proliferation of cancer cells expressing folate receptors and proton-coupled folate transporters (PCFT), demonstrating enhanced potency against human tumor cells compared to other agents .
In vivo studies using SCID mice with IGROV1 tumors showed that this compound was more efficacious than comparative agents, suggesting its potential as a therapeutic candidate in cancer treatment .
The proposed mechanism involves selective membrane transport facilitated by folate receptors and PCFT, leading to the inhibition of enzymes critical for nucleotide synthesis. Specifically, the compound was found to inhibit β-glycinamide ribonucleotide formyltransferase (GARFTase), resulting in the depletion of ATP pools within cells . This mechanism underlines its effectiveness in targeting rapidly dividing cancer cells.
Case Studies
| Study | Findings |
|---|---|
| In Vitro Study (Cell Lines) | Compound selectively inhibited proliferation in KB and IGROV1 human tumor cells. |
| In Vivo Study (SCID Mice) | Demonstrated superior antitumor efficacy compared to standard treatments. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group and the benzodioxin structure appears to enhance its interaction with biological targets. Variations in the length of bridging atoms in related compounds have shown that certain configurations yield better selectivity and potency against tumor cells .
Comparative Analysis with Similar Compounds
The biological activity of 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine can be contrasted with other difluoromethylated compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-(Difluoromethyl)phenanthridine | Moderate antitumor activity | Different core structure |
| Difluoromethylated quinones | Varies based on substitutions | Known for redox activity |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine with structurally related compounds from the evidence, focusing on substituents, molecular properties, and biological activities.
Key Structural and Functional Differences
Core Heterocycle :
- The target compound features a pyrimidine ring, which is distinct from sulfonamides , pyrroles , or coumarins in other analogs. Pyrimidines are often associated with nucleic acid synthesis interference or kinase inhibition, suggesting divergent mechanistic pathways compared to sulfonamide-based enzyme inhibitors.
Substituent Effects: The difluoromethyl group at position 6 may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methyl or chlorophenyl groups in sulfonamides ). aureus and P. aeruginosa .
Biological Activity Trends :
- Anti-inflammatory activity is prominent in benzodioxin-linked acetic acids and pyrrole derivatives , but the target pyrimidine’s activity remains speculative.
- Enzyme inhibition (e.g., lipoxygenase , acetylcholinesterase ) is common in sulfonamide derivatives, whereas pyrimidines may target kinases or growth factor receptors.
Research Findings and Limitations
- Synthetic Feasibility : Benzodioxin-amine intermediates (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) are readily synthesized via reactions with sulfonyl chlorides or alkyl halides under basic conditions . The target compound could follow similar coupling strategies with a pyrimidine chloride.
- Bioactivity Gaps: No direct evidence exists for the target compound’s antibacterial or anti-inflammatory properties. Structural analogs suggest that electron-withdrawing groups (e.g., difluoromethyl) may improve target binding but require empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
